molecular formula C20H19ClFN3OS B2778463 N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-fluorobenzamide hydrochloride CAS No. 1216503-93-3

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-fluorobenzamide hydrochloride

Cat. No.: B2778463
CAS No.: 1216503-93-3
M. Wt: 403.9
InChI Key: BEZNHKYVAULKPB-UHFFFAOYSA-N
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Description

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-fluorobenzamide hydrochloride is a synthetic organic compound known for its unique structural features and diverse applications in scientific research. This compound combines the functional groups of benzamide, thiazole, and dihydroisoquinoline, making it a molecule of interest in various chemical, biological, and industrial fields.

Preparation Methods

Synthetic Routes

The synthesis of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-fluorobenzamide hydrochloride involves a multi-step process:

  • Formation of the Thiazole Ring: : Thiazole synthesis can begin with the reaction of α-haloketones with thioureas under mild conditions.

  • Introduction of the Benzamide Group: : The 2-fluorobenzoic acid undergoes activation (e.g., with thionyl chloride) to form the corresponding acyl chloride, which then reacts with the thiazole intermediate.

  • Formation of Dihydroisoquinoline Derivative: : Reduction of isoquinoline derivatives followed by N-alkylation introduces the dihydroisoquinoline moiety.

  • Final Coupling: : The intermediate compounds are coupled under conditions that favor the formation of the amide bond, resulting in the final product.

Industrial Production Methods

Industrial production of this compound likely involves optimized conditions for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-fluorobenzamide hydrochloride can undergo various chemical reactions:

  • Oxidation: : Can be oxidized using agents like potassium permanganate or chromium trioxide, potentially yielding different oxidation states of the thiazole ring.

  • Reduction: : Reduction, using agents like sodium borohydride, affects the isoquinoline moiety, possibly forming dihydro derivatives.

  • Substitution: : The fluorobenzamide group allows for electrophilic aromatic substitution, using reagents like nitronium ions or bromine under controlled conditions.

  • Hydrolysis: : The amide bond can undergo hydrolysis under acidic or basic conditions, yielding the corresponding acids and amines.

Scientific Research Applications

N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-fluorobenzamide hydrochloride has found applications in several research fields:

  • Chemistry: : Serves as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Used as a probe for studying enzyme kinetics and binding interactions.

  • Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

  • Industry: : Potentially utilized as a catalyst or a building block for specialty chemicals.

Mechanism of Action

The compound's effects are primarily due to its interaction with specific molecular targets. The thiazole and dihydroisoquinoline moieties may allow it to bind to particular enzymes or receptors, modulating their activity. Fluorobenzamide's influence enhances binding affinity and specificity, facilitating detailed study of biological pathways and mechanisms.

Comparison with Similar Compounds

Compared to other compounds with similar structures, N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-fluorobenzamide hydrochloride stands out due to its combination of functional groups. Similar compounds include:

  • 2-Fluorobenzamides: : Lacking thiazole or dihydroisoquinoline elements, these are less versatile.

  • Thiazole-Benzamides: : Missing the dihydroisoquinoline part, they might show different biological activities.

  • Dihydroisoquinoline Derivatives: : Without the fluorobenzamide and thiazole, their application spectrum is narrower.

This compound's uniqueness stems from its comprehensive range of chemical functionalities and diverse application potential.

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2-fluorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS.ClH/c21-18-8-4-3-7-17(18)19(25)23-20-22-16(13-26-20)12-24-10-9-14-5-1-2-6-15(14)11-24;/h1-8,13H,9-12H2,(H,22,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZNHKYVAULKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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